(5E)-3-(4-fluorobenzyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(4-fluorobenzyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure This compound features a fluorobenzyl group, a prop-2-yn-1-yloxy group, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-fluorobenzyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps in the synthesis include:
Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Introduction of the fluorobenzyl group: This step involves the use of fluorobenzyl halides or similar reagents in the presence of a base to facilitate nucleophilic substitution.
Attachment of the prop-2-yn-1-yloxy group: This can be done through alkylation reactions using propargyl halides or similar reagents.
Final assembly and purification: The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(4-fluorobenzyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-3-(4-fluorobenzyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-3-(4-fluorobenzyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to active sites: Inhibiting enzyme activity or modulating receptor function.
Altering signaling pathways: Affecting cellular processes and gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Mono-Methyl Phthalate: A phthalate derivative used in various chemical applications.
Uniqueness
(5E)-3-(4-fluorobenzyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3/c1-2-11-26-17-9-5-14(6-10-17)12-18-19(24)23(20(25)22-18)13-15-3-7-16(21)8-4-15/h1,3-10,12H,11,13H2,(H,22,25)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRNTSLWWMAFAG-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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